molecular formula C15H12ClNS B1438655 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole CAS No. 1095493-96-1

2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole

Cat. No. B1438655
CAS RN: 1095493-96-1
M. Wt: 273.8 g/mol
InChI Key: YAPJKMGSXVDYII-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole is an organic compound with the molecular weight of 273.79 . It is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. It also finds application in the production of functionalized nanoparticles and biomaterials.


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed α, β-homodiarylation of vinyl esters . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate has been proposed which significantly improves the overall yield of the final product .


Molecular Structure Analysis

The molecular structure of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole consists of a benzothiazole ring substituted with a methyl group at the 5-position and a chloromethyl-substituted phenyl group at the 2-position .

Scientific Research Applications

Antitumor Activity

2-(4-Aminophenyl)benzothiazole derivatives, similar in structure to 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole, have shown potent and selective antitumor activity. They have been effective against breast, ovarian, colon, and renal cell lines, suggesting a possible unique mechanism of action that differs from clinically active chemotherapeutic agents (Bradshaw et al., 1998). This group of compounds exhibits biphasic growth-inhibitory effects, with cell-specific responses indicating selectivity in their antitumor effects. Further, they have shown promise in preliminary in vivo tests on various tumor models, including ovarian and breast cancer (Bradshaw et al., 1998).

Anti-Inflammatory and Antibacterial Activity

Synthesized quinazolines-4-one derivatives of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole have demonstrated anti-inflammatory and antibacterial activity. These compounds have been prepared by various substitutions and have shown promise in their biological activities, making them potential candidates for further investigation in these areas (Srivastav, Salahuddin, & Shantakumar, 2009).

Antimicrobial Activity

Benzothiazoles and their derivatives have been explored for antimicrobial properties. Compounds like pyrazolinones and pyrazoles having a benzothiazole moiety have been synthesized and evaluated for their in vitro antimicrobial activity. This has led to insights into the structure-activity relationship and potential efficacy against various bacterial and fungal species (Amir, Javed, & Hassan, 2012).

Synthesis and Molecular Structure

Research on the synthesis and molecular structure of benzothiazoles, including variants like 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, has been conducted to understand their chemical properties and potential applications. This includes studies on the reaction mechanisms and structural analysis through methods like X-ray crystallography (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008).

Future Directions

Newly synthesized organophosphonates, which are related to 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole, have been tested as potential antimicrobial drugs . These compounds show high selectivity and activity against certain bacterial strains, suggesting potential future directions for the development of new antibacterial agents .

properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNS/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPJKMGSXVDYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole
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2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole
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2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole
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2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole
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2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole
Reactant of Route 6
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole

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